CYP11B1 (11β-Hydroxylase) Inhibition: Metomidate versus Etomidate Affinity Quantification
Metomidate functions as a potent CYP11B1 inhibitor, but its binding affinity differs from etomidate and newer analogs in ways that directly impact experimental and diagnostic applications. In vitro characterization demonstrates that etomidate binds to 11β-hydroxylase with a dissociation constant (Kd) of approximately 30 nM, whereas the cyclopropyl methoxycarbonyl analog of metomidate (CPMM) exhibits lower binding affinity to the same enzyme target [1]. This reduced affinity, combined with faster metabolic clearance, results in less adrenocortical suppression than etomidate, a critical differentiator for selecting between these imidazole hypnotics [1].
| Evidence Dimension | CYP11B1 (11β-hydroxylase) binding affinity |
|---|---|
| Target Compound Data | Metomidate analog CPMM: lower affinity than etomidate (exact Kd not reported for parent metomidate in this study) |
| Comparator Or Baseline | Etomidate: Kd ≈ 30 nM |
| Quantified Difference | CPMM binds with lower affinity; carboxylic acid metabolites of both compounds bind with ≤1% of parent compound affinity |
| Conditions | In vitro binding assay using isolated 11β-hydroxylase enzyme preparation |
Why This Matters
Procurement of metomidate over etomidate is indicated when experimental protocols require 11β-hydroxylase inhibition with reduced adrenal suppression liability or when faster metabolic clearance is desired.
- [1] Pejo E, Zhou X, Husain SS, Raines DE. Sedative-hypnotic Binding to 11β-hydroxylase. Anesthesiology. 2016; 125(5): 943-951. View Source
